Aclarubicin hydrochloride Aclarubicin hydrochloride Aclarubicin hydrochloride is an anthracycline.
An anthracycline produced by Streptomyces galilaeus. It has potent antineoplastic activity.
Brand Name: Vulcanchem
CAS No.: 75443-99-1
VCID: VC20745209
InChI: InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1
SMILES: CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl
Molecular Formula: C42H54ClNO15
Molecular Weight: 848.3 g/mol

Aclarubicin hydrochloride

CAS No.: 75443-99-1

VCID: VC20745209

Molecular Formula: C42H54ClNO15

Molecular Weight: 848.3 g/mol

* For research use only. Not for human or veterinary use.

Aclarubicin hydrochloride - 75443-99-1

Description

Molecular Formula and Weight

  • Molecular Formula: C₄₂H₅₃NO₁₅

  • Molecular Weight: 848.3 g/mol

Structural Characteristics

Aclarubicin hydrochloride features a complex glycosidic structure typical of anthracyclines, which includes a tetracyclic aglycone (aklavinone) linked to a trisaccharide composed of three deoxyhexoses: L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A. This structure differentiates it from other anthracyclines like doxorubicin, which generally contain only one aminosaccharide group.

Mechanism of Action

Aclarubicin exerts its antitumor effects through multiple mechanisms:

  • Topoisomerase Inhibition: It inhibits both topoisomerase I and II, disrupting DNA replication.

  • Reactive Oxygen Species Generation: Aclarubicin promotes oxidative stress within cancer cells, leading to apoptosis.

  • Angiogenesis Inhibition: The drug interferes with the formation of new blood vessels that tumors require for growth.

  • Chymotrypsin-like Activity Suppression: This action contributes to its antitumor effects by impacting protein degradation pathways.

These mechanisms collectively position aclarubicin as a promising candidate in cancer therapy, particularly in combination regimens.

Indications

Aclarubicin hydrochloride is indicated for:

  • Acute myeloid leukemia

  • Breast cancer

  • Gastric cancer

  • Lymphoma

  • Ovarian cancer

  • Small cell lung cancer

  • Thyroid cancer

Administration

Aclarubicin is administered intravenously, allowing for direct delivery into the bloodstream, which enhances its effectiveness against rapidly dividing cancer cells.

Combination Therapy

Due to its lower cardiotoxicity compared to traditional anthracyclines like doxorubicin and daunorubicin, aclarubicin is often used in combination with other anticancer drugs to mitigate toxicity while maximizing therapeutic outcomes.

Pharmacokinetics

The pharmacokinetic profile of aclarubicin indicates that it has a relatively short half-life, necessitating careful dosing schedules to maintain effective drug levels in the body.

Toxicity Profile

While aclarubicin is associated with some adverse effects common to chemotherapy agents (e.g., myelosuppression), it exhibits significantly lower cardiotoxicity compared to other anthracyclines, making it a favorable option for patients at risk of cardiac complications.

Research Findings

Recent studies have highlighted the multifaceted nature of aclarubicin's action:

  • A study indicated that the drug effectively increases mature neutrophil counts while reducing leukemia cell populations in patients undergoing treatment for acute myeloblastic leukemia .

  • Another investigation emphasized its potential in combination therapies, suggesting that further research could solidify its role in enhancing the efficacy of existing treatment protocols .

CAS No. 75443-99-1
Product Name Aclarubicin hydrochloride
Molecular Formula C42H54ClNO15
Molecular Weight 848.3 g/mol
IUPAC Name methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1
Standard InChIKey KUSMIBXCRZTVML-PCCPLWKKSA-N
Isomeric SMILES CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl
SMILES CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl
Canonical SMILES CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl
Synonyms Aclacin
Aclacinomycin A
Aclaplastin
Aclarubicin
MA 144A1
MA-144A1
MA144A1
NSC 208734
NSC-208734
NSC208734
Reference Jensen, P. B. /Postincubation with Aclarubicin Reverses Topoisomerase II Mediated DNA Cleavage, Strand Breaks, and Cytotoxicity Induced by VP-16./ Investigational New Drugs 12 (1994): 289-97. Http://cat.inist.fr. Web. 18 Sept. 2012./Aclarubicin./ Cancer.gov. National Cancer Institute, n.d. Web. 18 Sept. 2012.Wakabayashi, I. /Mechanisms in Inhibitory Action of Aclarubicin on Contractility of Rat Aorta./ Journal of Pharmacy and Pharmacology 47.12A (1995): 1025-028.Ncbi.gov. Web. 18 Sept. 2012.
PubChem Compound 153751
Last Modified Sep 14 2023

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